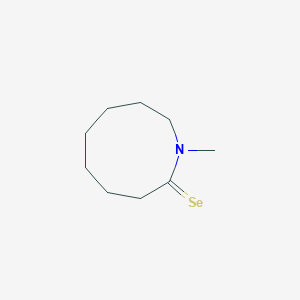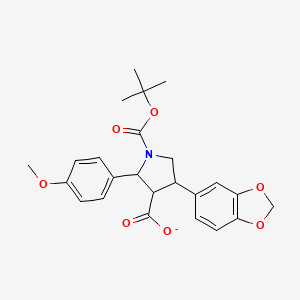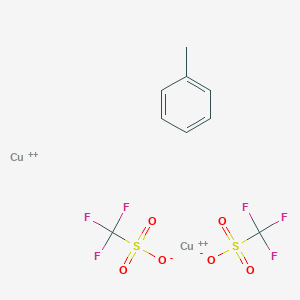
Fmoc-MeVal-OSu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-MeVal-OSu, also known as 9-fluorenylmethyloxycarbonyl-N-methylvaline-N-hydroxysuccinimide ester, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in the protection of amino groups during the synthesis of peptides and proteins. The Fmoc group is base-labile, making it easy to remove under mild conditions, which is advantageous in solid-phase peptide synthesis (SPPS).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-MeVal-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide (NHS) to form 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). This intermediate is then reacted with N-methylvaline to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common practices to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
Fmoc-MeVal-OSu primarily undergoes substitution reactions, where the Fmoc group is introduced to protect the amino group of N-methylvaline. The compound is also involved in deprotection reactions, where the Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF) .
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, NHS, dicyclohexylcarbodiimide (DCC)
Fmoc Deprotection: Piperidine in DMF
Major Products Formed
The major products formed during the synthesis of this compound include the protected amino acid derivative and the byproducts of the reaction, such as dicyclohexylurea (DCU) from the use of DCC .
科学的研究の応用
Chemistry
Fmoc-MeVal-OSu is extensively used in the synthesis of peptides and proteins. It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids in SPPS .
Biology
In biological research, this compound is used to synthesize peptides that are employed in studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding studies .
Medicine
The compound is used in the development of peptide-based therapeutics. Peptides synthesized using this compound can be designed to target specific biological pathways, making them potential candidates for drug development .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides .
作用機序
The mechanism of action of Fmoc-MeVal-OSu involves the protection of the amino group of N-methylvaline through the formation of a stable carbamate linkage. The Fmoc group is introduced via a nucleophilic substitution reaction, where the amino group attacks the carbonyl carbon of the Fmoc-OSu, resulting in the formation of the protected amino acid derivative . The deprotection mechanism involves the base-catalyzed elimination of the Fmoc group, forming a fluorenyl anion and releasing the free amino group .
類似化合物との比較
Similar Compounds
Fmoc-Val-OSu: Similar to Fmoc-MeVal-OSu but without the methyl group on the valine residue.
Fmoc-Ala-OSu: Contains alanine instead of valine.
Fmoc-Gly-OSu: Contains glycine instead of valine.
Uniqueness
This compound is unique due to the presence of the methyl group on the valine residue, which can influence the steric and electronic properties of the synthesized peptides. This can affect the peptide’s conformation, stability, and interaction with biological targets .
特性
CAS番号 |
863971-49-7 |
|---|---|
分子式 |
C25H26N2O6 |
分子量 |
450.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H26N2O6/c1-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26(3)25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,12-14H2,1-3H3/t23-/m0/s1 |
InChIキー |
CXZXQZADBBBLDB-QHCPKHFHSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)

![2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol](/img/structure/B14799083.png)
![ethyl (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-2-ethylbutanoate](/img/structure/B14799087.png)


![4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14799104.png)

![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14799107.png)
![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride](/img/structure/B14799108.png)
![(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen](/img/structure/B14799113.png)

![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B14799128.png)
